

vicriviroc piperazine derivatives CCR5 antagonists

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Compound Focus: Vicriviroc

CAS No.: 306296-47-9

Cat. No.: S559713

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Mechanism of Action and Binding Kinetics

Vicriviroc inhibits HIV-1 entry by targeting the human CCR5 receptor, a GPCR. Its binding kinetics and allosteric mechanism are key to its functional profile.

Vicriviroc's allosteric mechanism prevents HIV-1 co-receptor engagement. ECLs: Extracellular Loops.

Vicriviroc binding involves a **multi-step kinetic mechanism**. An initial complex forms, then transitions to a more stable, high-affinity state with a very slow dissociation rate ($k_2 \approx 1.2 \times 10^{-3} \text{ min}^{-1}$) [1]. This long residence time may provide a pharmacodynamic advantage by maintaining receptor occupancy [2].

Key Experimental Data and Assays

The characterization of **vicriviroc** relied on standardized virological and binding assays.

Assay Type	Key Findings for Vicriviroc
PBMC Replication Assay	Potent, broad-spectrum activity against diverse R5-tropic HIV-1 isolates; consistently more active than first-gen antagonist SCH-C [3].

Assay Type	Key Findings for Vicriviroc
PhenoSense Entry Assay	Activity maintained against viruses with resistance mutations in Reverse Transcriptase (RT) and Protease (PR) genes [3].
Drug Combination Studies	Synergistic anti-HIV activity observed with drugs from all other approved ARV classes (NRTIs, NNRTIs, PIs, Fusion Inhibitors) [3].
Binding Kinetics (SPA)	High affinity ($K_d = 0.40 \pm 0.02$ nM); dissociation half-life ~12 hours at ambient temperature [2].

Development Timeline and Context

Vicriviroc (SCH 417690) was developed as a successor to SCH-C, which showed cardiac side effects (QTc prolongation). **Vicriviroc** offered improved antiviral activity and a reduced affinity for the hERG ion channel [3] [4].

Despite promising Phase II results, the Phase III trials (VICTOR-E3 and VICTOR-E4) in treatment-experienced patients did not meet their primary efficacy endpoints. In 2010, Merck decided not to seek regulatory approval [4]. Research has indicated that **vicriviroc** can modulate efflux transporters like P-glycoprotein (P-gp), which may influence its distribution and potential for drug-drug interactions [5].

Comparison with Other CCR5 Antagonists

Vicriviroc was one of several small-molecule CCR5 antagonists developed.

Compound	Company	Key Features & Status
Maraviroc	Pfizer	First FDA-approved CCR5 antagonist (2007) [6] [7].
Vicriviroc	Schering-Plough	Piperazine derivative; Phase III completed, not submitted for approval [4].
Aplaviroc	GlaxoSmithKline	Development halted in Phase II due to hepatotoxicity [7].

Compound	Company	Key Features & Status
Cenicriviroc	Takeda	Dual CCR2/CCR5 antagonist; investigated for HIV and liver fibrosis [4] [6].

Research demonstrated that **vicriviroc** could act synergistically with other entry inhibitors, such as the monoclonal antibody PRO 140, suggesting potential for novel combination regimens [8].

Vicriviroc represents a scientifically significant piperazine-based CCR5 antagonist whose development provided deep insights into GPCR targeting and antiretroviral mechanisms.

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To cite this document: Smolecule. [vicriviroc piperazine derivatives CCR5 antagonists]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b559713#vicriviroc-piperazine-derivatives-ccr5-antagonists]

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